2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate benzyl and dichlorophenyl precursors with a benzothiadiazine core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7-tetrahydrobenzothiazole
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
- tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate
Uniqueness
2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of both benzyl and dichlorophenyl groups
Properties
Molecular Formula |
C20H16Cl2N2O2S |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-benzyl-3-(3,4-dichlorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-16-11-10-15(12-17(16)22)20-23-18-8-4-5-9-19(18)27(25,26)24(20)13-14-6-2-1-3-7-14/h1-12,20,23H,13H2 |
InChI Key |
AZLCFWXQPXOFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.